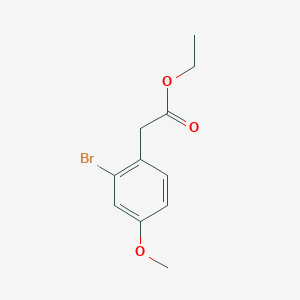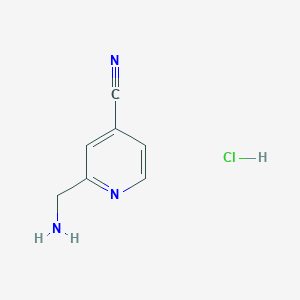
8-Tridecen-1-ol, acetate, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Tridecen-1-ol, acetate, (E)- is an organic compound with the molecular formula C15H28O2. It is an ester formed from 8-Tridecen-1-ol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tridecen-1-ol, acetate, (E)- typically involves the esterification of 8-Tridecen-1-ol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of 8-Tridecen-1-ol, acetate, (E)- may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Tridecen-1-ol, acetate, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-Tridecenal or 8-Tridecenoic acid.
Reduction: Formation of 8-Tridecen-1-ol.
Substitution: Formation of various substituted esters or alcohols.
Scientific Research Applications
8-Tridecen-1-ol, acetate, (E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and pheromonal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 8-Tridecen-1-ol, acetate, (E)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s pheromonal properties are linked to its interaction with olfactory receptors in insects.
Comparison with Similar Compounds
Similar Compounds
(Z)-8-Tridecen-1-ol, acetate: An isomer with a different configuration around the double bond.
E-9-Methyl-8-tridecen-2-ol, acetate: A similar compound with a methyl group at a different position.
Uniqueness
8-Tridecen-1-ol, acetate, (E)- is unique due to its specific configuration and the resulting biological activities. Its distinct structure allows it to interact differently with molecular targets compared to its isomers and analogs.
Properties
Molecular Formula |
C15H30O3 |
|---|---|
Molecular Weight |
258.40 g/mol |
IUPAC Name |
acetic acid;(E)-tridec-8-en-1-ol |
InChI |
InChI=1S/C13H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h5-6,14H,2-4,7-13H2,1H3;1H3,(H,3,4)/b6-5+; |
InChI Key |
BYPIFPVVLOVDDO-IPZCTEOASA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCO.CC(=O)O |
Canonical SMILES |
CCCCC=CCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12331078.png)
![(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12331084.png)




![[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12331103.png)
![1,3-Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B12331125.png)






